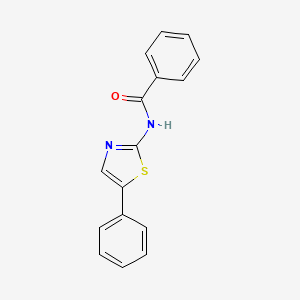
N-(5-phenyl-1,3-thiazol-2-yl)benzamide
描述
N-(5-phenyl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H12N2OS and its molecular weight is 280.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.06703418 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-(5-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-15(13-9-5-2-6-10-13)18-16-17-11-14(20-16)12-7-3-1-4-8-12/h1-11H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBBTYJXXXDYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-(5-phenyl-1,3-thiazol-2-yl)benzamide?
A1: The molecular formula of this compound is C16H12N2OS, and its molecular weight is 280.35 g/mol.
Q2: How can this compound be synthesized?
A2: While the provided research does not detail this specific synthesis, similar compounds are synthesized through reactions involving 2-aminothiazole and various reagents. For example, 2-aminothiazole reacts with α-bromo-4-(difluoromethylthio)acetophenone to yield S- and N-substituted azaheterocycles []. A potential synthetic route for this compound could involve reacting 2-amino-5-phenylthiazole with benzoyl chloride under appropriate conditions.
Q3: Which spectroscopic techniques can be used to characterize this compound?
A3: Techniques like Fourier transform infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, 1H-NMR, and 13C-NMR spectroscopy can be employed to confirm the structure of this compound. These techniques provide information about functional groups, electronic transitions, and the arrangement of hydrogen and carbon atoms within the molecule [, , , ].
Q4: What biological activities have been reported for 2-aminothiazole derivatives?
A4: 2-aminothiazole derivatives have shown promising activity against various targets. For instance, some exhibit anti-HIV activity [, ], while others demonstrate antifungal properties against Phytophthora capsici [, ]. Additionally, certain derivatives have shown potential in treating prion diseases, extending the survival time of infected mice [, ].
Q5: What challenges are associated with developing 2-aminothiazole derivatives as drugs?
A5: One significant challenge is the promiscuity of some 2-aminothiazole derivatives, leading to frequent hits in biophysical binding assays []. This promiscuity can complicate drug discovery efforts as it can indicate non-specific binding. Additionally, optimizing these compounds into lead compounds can be difficult.
Q6: How do modifications to the 2-aminothiazole scaffold affect biological activity?
A6: Research suggests that even slight modifications to the scaffold significantly impact activity. For example, in a study on ruthenium(iii) complexes with thiazole-based ligands, the presence of an amino group (NH2) on the thiazole ring exhibited better modulation of amyloid-β aggregation compared to methyl (CH3) or hydrogen (H) substituents [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


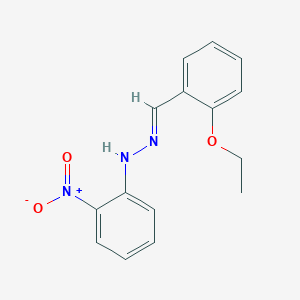
![4-[[[4-(acetamidocarbamoyl)-1,2,5-oxadiazol-3-yl]amino]methylamino]-N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B3840498.png)
![3-(2,4-dichlorophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B3840503.png)
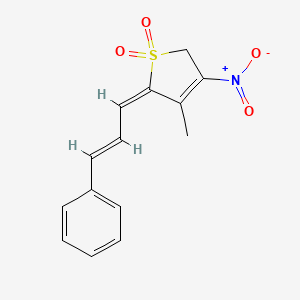
![3,3,6-TRIMETHYL-2,3,4,7-TETRAHYDRO-1H-BENZO[C]BETA-CARBOLIN-1-ONE](/img/structure/B3840523.png)
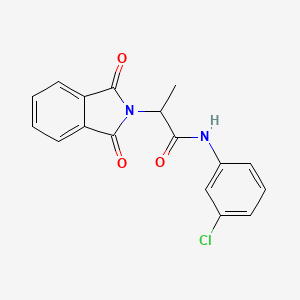
![(Z)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3840531.png)

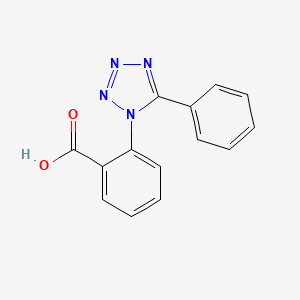
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-butenamide](/img/structure/B3840570.png)
![(4Z)-5-methyl-4-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B3840587.png)
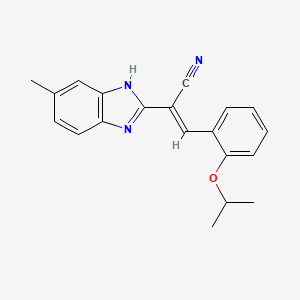
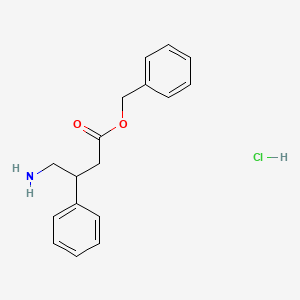
![N'-[1-(4-biphenylyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B3840611.png)
